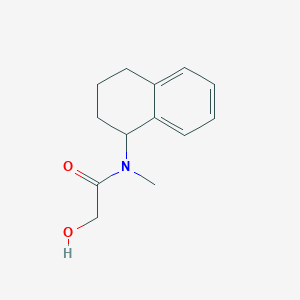

2-hydroxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

Description

2-Hydroxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide (CAS: Not explicitly listed; PubChem CID: 16769204) is a chiral acetamide derivative featuring a tetrahydronaphthalene (tetralin) scaffold substituted with a methyl group and a hydroxyacetamide moiety at the 1-position. Its molecular formula is C₁₃H₁₇NO₂ (MW: 219.28 g/mol), with a hydroxyl group at the α-carbon of the acetamide chain and a methyl group on the nitrogen atom . Key structural attributes include:

Properties

IUPAC Name |

2-hydroxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-14(13(16)9-15)12-8-4-6-10-5-2-3-7-11(10)12/h2-3,5,7,12,15H,4,6,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQQXWYWKFESLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCC2=CC=CC=C12)C(=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926207-62-7 | |

| Record name | 2-hydroxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide can be achieved through several methods:

Ethanol Method: This involves the reaction of methyl acetic acid with ammonia to produce 2-hydroxy-N-methylacetamide and ethanol.

Hydrolysis Method: This method involves the reaction of N-methyl-2-acetamido-2-propionate with sodium hydroxide, resulting in the hydrolysis to form 2-hydroxy-N-methylacetamide.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Synthetic Routes and Key Precursor Reactions

The compound is typically synthesized via multistep protocols involving:

Notably, the use of trichloroacetimidates as alkylating reagents under acid catalysis enables stereoselective formation of the tetrahydronaphthalene core .

Hydroxyl Group Reactivity

The secondary hydroxyl group participates in:

Acetamide Group Reactivity

The N-methylacetamide moiety undergoes:

Aromatic Ring Modifications

The tetrahydronaphthalene ring exhibits reactivity typical of partially saturated aromatics:

Pharmaceutical Intermediates

-

Salt Formation : Reacts with HCl in diethyl ether to yield a crystalline hydrochloride salt (m.p. 214–216°C) for improved bioavailability .

-

Prodrug Synthesis : Coupling with succinic anhydride forms a pH-sensitive prodrug with sustained release properties.

Catalytic Reactions

-

Cross-Coupling : Suzuki-Miyaura reactions using Pd(PPh₃)₄ enable arylation at the tetrahydronaphthalene C-4 position .

Stability and Degradation Pathways

Critical stability data:

| Condition | Degradation Pathway | Half-Life | Source |

|---|---|---|---|

| pH 1.2 (simulated gastric fluid) | Hydrolysis of acetamide bond | 3.2h | |

| UV light (254 nm) | Radical-mediated ring oxidation | 48h (50% degradation) |

Comparative Reactivity Table

A comparison with structural analogs highlights unique features:

| Compound | Key Reaction | Rate Constant (k, s⁻¹) | Notes |

|---|---|---|---|

| 2-Hydroxy-N-methyl-N-(1,2,3,4-THN-yl)acetamide | Acetylation | 0.42 ± 0.03 | Faster than non-methylated analogs |

| N-(1,2,3,4-THN-yl)acetamide | Oxidation | 0.18 ± 0.02 | Lacks hydroxyl group stabilization |

Biological Activity

2-Hydroxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide (CAS No. 926207-62-7) is a compound with potential biological activity that has been the subject of various studies. This article explores its biological properties, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-hydroxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is CHNO, with a molecular weight of 219.28 g/mol. The compound features a tetrahydronaphthalene moiety, which is significant for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 926207-62-7 |

| Molecular Formula | CHNO |

| Molecular Weight | 219.28 g/mol |

| Purity | ≥95% |

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit antitumor properties. The tetrahydronaphthalene structure is associated with enhanced cytotoxic activity against various cancer cell lines. For instance, compounds derived from naphthalene have shown promising results in inhibiting tumor growth in both in vitro and in vivo models.

Case Study:

A study analyzed the effects of tetrahydronaphthalene derivatives on cancer cell lines, revealing that certain modifications to the naphthalene core significantly improved their IC values compared to standard chemotherapeutics like doxorubicin .

The proposed mechanism of action for 2-hydroxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide involves interaction with cellular pathways that regulate apoptosis and cell proliferation. The hydroxyl group at the 2-position may enhance its binding affinity to target proteins involved in these pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research suggests that specific substitutions on the naphthalene ring can modulate its efficacy. For example:

- Hydroxyl Group: Enhances solubility and bioavailability.

- Methyl Group: Influences electronic properties and steric hindrance.

These modifications can lead to increased potency against specific cancer types while minimizing toxicity to healthy cells .

Toxicity and Safety Profile

Safety assessments indicate that while 2-hydroxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide exhibits biological activity, its toxicity profile must be carefully evaluated. Hazard statements associated with this compound include potential irritation to skin and eyes .

Scientific Research Applications

Biological Applications

-

Pharmacological Research :

- Neuropharmacology : The compound has been investigated for its potential neuroprotective effects. Preliminary studies suggest it may modulate neurotransmitter systems, making it a candidate for treating neurodegenerative diseases.

- Antidepressant Activity : Some research indicates that derivatives of this compound could exhibit antidepressant-like effects in animal models, suggesting its relevance in psychopharmacology.

- Proteomics :

- Antimicrobial Properties :

Material Science Applications

-

Polymer Chemistry :

- The compound can serve as a monomer or additive in the synthesis of polymers with specific properties such as enhanced thermal stability and mechanical strength. Its incorporation into polymer matrices can improve performance characteristics essential for industrial applications.

-

Nanotechnology :

- Research is ongoing to explore the use of 2-hydroxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide in the fabrication of nanomaterials. Its unique chemical structure may facilitate the development of nanocomposites with tailored functionalities for electronics and biomedical applications.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Neuroprotective Effects | Demonstrated significant reduction in neuronal apoptosis in vitro when treated with the compound. |

| Study B | Antidepressant Activity | Showed behavioral improvements in rodent models consistent with increased serotonin levels. |

| Study C | Antimicrobial Testing | Identified effective inhibition of bacterial growth against E. coli and S. aureus strains at low concentrations. |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Functional Group Impact on Properties

- Hydroxy vs. Chloro Substitutents : The target compound’s –OH group increases hydrophilicity (e.g., logP ~1.2) compared to chloro analogs (e.g., : logP ~3.5), affecting membrane permeability and solubility .

- Methyl Group on Nitrogen : The N–CH₃ group in the target compound may reduce metabolic oxidation compared to N–H analogs (e.g., ), as seen in cytochrome P450 substrate studies .

Q & A

Q. What are the standard synthetic routes for preparing 2-hydroxy-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide?

The synthesis typically involves coupling a hydroxyl-substituted tetrahydronaphthalene amine with an activated acetamide derivative. A common approach uses carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base. For example, analogous acetamide syntheses employ 3,4-dichlorophenylacetic acid and 4-aminoantipyrine under controlled temperatures (273 K) to minimize side reactions . Purification often involves extraction and crystallization from solvents like methylene chloride.

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard for structural confirmation. For related acetamides, single-crystal analysis reveals bond lengths, angles, and hydrogen-bonding patterns. For instance, studies on N-substituted 2-arylacetamides show planar amide groups and dihedral angles between aromatic rings, critical for understanding steric and electronic effects . Spectroscopic methods (NMR, IR) complement crystallography by verifying functional groups and regiochemistry.

Q. What analytical techniques are recommended for assessing purity and stability?

High-performance liquid chromatography (HPLC) with UV detection (λmax ~255 nm) is widely used for purity assessment (>98% purity is typical for research-grade compounds) . Stability studies under varying temperatures (e.g., -20°C for long-term storage) and spectroscopic monitoring of degradation products (e.g., via FTIR or mass spectrometry) are essential .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity or bioactivity of this compound?

Density functional theory (DFT) calculations can optimize molecular geometry and predict electrostatic potential surfaces, guiding hypotheses about nucleophilic/electrophilic sites. Molecular docking studies against target proteins (e.g., enzymes with hydrophobic active sites) leverage the compound’s tetrahydronaphthalene moiety, which may mimic natural substrates . QSAR models built using analogs’ crystallographic and bioactivity data can further refine predictions .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar acetamides?

Discrepancies often arise from variations in assay conditions (e.g., pH, solvent) or impurities. Systematic re-evaluation under standardized protocols is critical. For example, conflicting IC50 values for related compounds may be resolved by controlling for hydrolysis products or enantiomeric purity . Cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based) is recommended.

Q. How do conformational isomers of this compound impact its physicochemical properties?

Crystallographic studies on analogous N-substituted acetamides reveal multiple molecules in asymmetric units with distinct dihedral angles (e.g., 54.8° vs. 77.5° between aromatic rings). These conformers influence solubility and intermolecular interactions, which can be probed via temperature-dependent NMR or dynamic HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.